

cross-referencing experimental data with published literature on 2-(4-nitrophenyl)benzoic acid

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Compound of Interest

Compound Name: 2-(4-Nitrophenyl)benzoic acid

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Comparative Guide: 2-(4-nitrophenyl)benzoic Acid and its Therapeutic Alternative, Fenbufen

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical and biological properties of **2-(4-nitrophenyl)benzoic acid** and a relevant therapeutic alternative, Fenbufen. The information presented is a synthesis of published literature and experimental data, designed to assist in research and development endeavors.

I. Physicochemical Properties

A summary of the key physicochemical properties of **2-(4-nitrophenyl)benzoic acid** and Fenbufen is presented below. While specific experimental data for **2-(4-nitrophenyl)benzoic acid** is limited in publicly available literature, data for structurally related compounds is included for comparative purposes.

Property	2-(4-nitrophenyl)benzoic acid	Fenbufen	4-Nitrobenzoic Acid (Isomer)	2-(4-nitrophenylthio)benzoic acid (Related Compound)
Molecular Formula	C ₁₃ H ₉ NO ₄	C ₁₆ H ₁₄ O ₃	C ₇ H ₅ NO ₄	C ₁₃ H ₉ NO ₄ S
Molecular Weight	243.21 g/mol [1]	254.285 g/mol [2]	167.12 g/mol	275.28 g/mol [3]
Melting Point	Not available in literature	186 °C[2]	237-240 °C[4]	229-231 °C[3]
CAS Number	18211-41-1[1]	36330-85-5[2]	62-23-7[4]	20904-30-7[3]
InChI Key	IVKKQTQLZURE CG- UHFFFAOYSA-N[1]	ZPAKPRAICRBA OD- UHFFFAOYSA-N[2]	OTLNPYWUJOZ PPA- UHFFFAOYSA-N	Not Available

II. Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of chemical compounds. Below is a comparison of available spectroscopic information.

A. ¹H NMR Spectroscopy

Compound	Solvent	Chemical Shifts (δ , ppm) and Coupling Constants (J, Hz)
2-(4-nitrophenyl)benzoic acid	Not available in literature	Data not available.
4-phenyl-2-nitrobenzoic acid (related compound)	DMSO-d ₆	¹ H NMR data is available for this related compound, which can provide a reference for the expected aromatic proton signals. [5]
Fenbufen	Not available in literature	Specific ¹ H NMR data for Fenbufen is not detailed in the provided search results.
4-Nitrobenzoic Acid (Isomer)	Not available in literature	¹ H NMR spectra are available for this isomer. [6]

B. FT-IR Spectroscopy

Compound	Key Absorption Bands (cm ⁻¹)	Functional Group Assignments
2-(4-nitrophenyl)benzoic acid	Not available in literature	Expected characteristic bands for C=O (carboxylic acid), O-H (carboxylic acid), and N-O (nitro group) stretching.
2-nitrophenyl benzoate (related compound)	Characteristic absorption bands are present.[1]	C=O stretching, aromatic C=C stretching.
2-nitro-N-(4-nitrophenyl)benzamide (related compound)	3251 (N-H stretch), 1667 (C=O stretch), 1610 (aromatic C=C stretch)[1]	Amide and nitro group vibrations.
Fenbufen	Not available in literature	Expected characteristic bands for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and aromatic C-H stretching.
Benzoic Acid	~3300-2500 (broad, O-H stretch), 1700-1680 (C=O stretch), ~1320-1210 (C-O stretch), ~1100-1000 (aryl C-H stretch)[7]	Carboxylic acid and aromatic ring vibrations.

III. Synthesis Methodologies

A. 2-(4-nitrophenyl)benzoic acid

The synthesis of **2-(4-nitrophenyl)benzoic acid** can be achieved through classical methods for forming biaryl linkages.

1. Ullmann Condensation: This is a common method for the formation of C-C bonds between aryl halides.[1]

- Reaction Scheme:
- General Protocol:

- A mixture of an aryl halide (e.g., 1-iodo-4-nitrobenzene), a second aryl halide with a carboxylic acid group (e.g., 2-bromobenzoic acid), and copper powder are heated in a high-boiling solvent such as dimethylformamide (DMF) or nitrobenzene.
- The reaction is typically carried out at elevated temperatures for several hours.
- After cooling, the reaction mixture is worked up by pouring it into an acidic solution to precipitate the product.
- The crude product is then purified by recrystallization.

A detailed protocol for a similar Ullmann condensation to synthesize N-Phenylanthranilic acid involves refluxing the reactants with potassium carbonate and copper bronze in DMF for 4 hours.[8]

B. Fenbufen

Fenbufen is synthesized via a Friedel-Crafts acylation reaction.[2]

1. Friedel-Crafts Acylation:

- Reaction Scheme:
- Detailed Protocol:
 - To a solution of succinic anhydride and biphenyl in a solvent like dichloromethane or nitrobenzene, aluminum chloride (AlCl_3) is added portion-wise at room temperature under an inert atmosphere.[9]
 - The mixture is stirred overnight at room temperature.[9]
 - The reaction is quenched by pouring the mixture into a solution of 1N HCl.[9]
 - The organic layer is extracted with ethyl acetate, dried over magnesium sulfate, and the solvent is evaporated.[9]
 - The crude product is purified by recrystallization from a suitable solvent system like ethyl acetate and hexane.[9] A video demonstrating the synthesis of Fenbufen is also available.

[\[10\]](#)

IV. Biological Activity and Signaling Pathways

A. 2-(4-nitrophenyl)benzoic acid

The specific biological activities of **2-(4-nitrophenyl)benzoic acid** are not well-documented in the available literature. However, the biphenyl-2-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry, suggesting its potential to interact with multiple biological targets.[\[2\]](#) The nitro group can be reduced to an amino group, which is a common transformation in drug metabolism and can lead to different biological effects.[\[1\]](#)

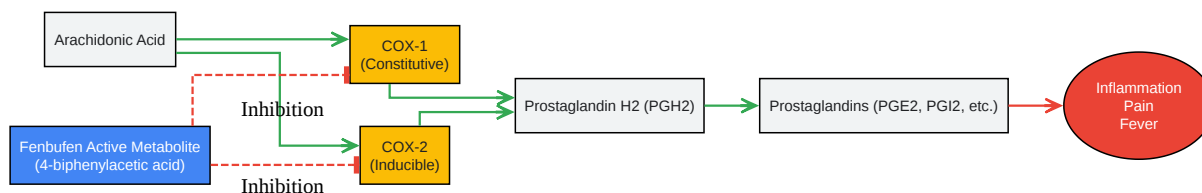
B. Fenbufen

Fenbufen is a well-characterized non-steroidal anti-inflammatory drug (NSAID).[\[2\]](#) It functions as a pro-drug, being converted in the body to its active metabolite, 4-biphenylacetic acid (BPAA).[\[11\]](#)

- Mechanism of Action: The primary mechanism of action of Fenbufen's active metabolite is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[\[11\]](#) This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[\[12\]](#)

Signaling Pathway of COX Inhibition by Fenbufen's Active Metabolite:

The inhibition of COX enzymes by the active metabolite of Fenbufen interrupts the inflammatory cascade. This pathway is a critical target for many anti-inflammatory drugs.

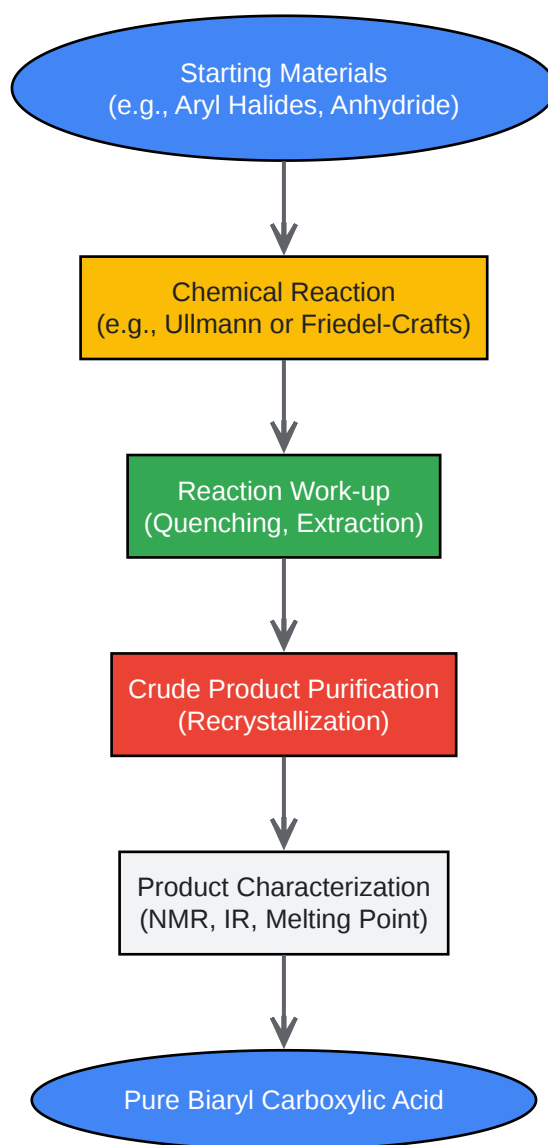


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Caption: COX Inhibition Pathway by Fenbufen's Active Metabolite.

Experimental Workflow for Synthesis and Purification:

The following diagram illustrates a general workflow for the synthesis and purification of a biaryl carboxylic acid, applicable to both **2-(4-nitrophenyl)benzoic acid** and Fenbufen with modifications to the specific reaction conditions.



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Caption: General Synthesis and Purification Workflow.

V. Conclusion

This guide provides a comparative overview of **2-(4-nitrophenyl)benzoic acid** and Fenbufen. While Fenbufen is a well-established NSAID with a clear mechanism of action, the biological properties of **2-(4-nitrophenyl)benzoic acid** remain largely unexplored, despite its interesting chemical scaffold. The provided data on synthesis and characterization of related compounds can serve as a valuable resource for researchers interested in further investigating the potential of **2-(4-nitrophenyl)benzoic acid** and its derivatives. The detailed protocols and signaling pathway information for Fenbufen offer a solid benchmark for comparison and further drug development studies.

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